tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Tert-butyl carbamates are a class of organic compounds that have garnered interest due to their utility in various chemical transformations and as intermediates in the synthesis of biologically active compounds. These compounds typically feature a tert-butyl group attached to a carbamate moiety, which can serve as a protective group for amines or as a handle for further functionalization.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through different routes, depending on the desired substitution pattern on the phenyl ring. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, showcasing their potential as N-(Boc)-protected nitrones . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with various substituents affecting their properties. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate features an indoline, boronate, and tert-butylcarbonyl group, and its structure has been confirmed by NMR, MS, FT-IR, and X-ray single crystal diffraction10. The molecular electrostatic potential and frontier molecular orbitals of such compounds have been studied using density functional theory (DFT), providing insights into their physicochemical properties10.
Chemical Reactions Analysis
Tert-butyl carbamates participate in various chemical reactions, which can be utilized to create a wide range of products. For example, tert-butyl carbamates have been used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification to yield optically pure enantiomers . Additionally, tert-butyl carbamates can be involved in Suzuki cross-coupling reactions, as demonstrated in the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate, which is of interest for the production of organic photovoltaic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, derivatives of 9-phenyl-9H-carbazole with tert-butyl substituents exhibit both thermally activated delayed fluorescence and aggregation-induced emission enhancement, with high photoluminescence quantum yields in the solid state . The ionization potentials and electron mobilities of these compounds have been measured, indicating their potential use in organic electronic devices . Furthermore, the enzymatic kinetic resolution of tert-butyl carbamates has been shown to have excellent enantioselectivity, which is crucial for the synthesis of chiral molecules .
Scientific Research Applications
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Chemical Synthesis
- This compound is an important intermediate in many biologically active compounds such as crizotinib . It is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
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Pharmaceutical and Chemical Industry
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Chemical Industry
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Pharmaceutical Research
- This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib . It is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
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Chemical Industry
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Pharmaceutical Research
- This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib . It is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
properties
IUPAC Name |
tert-butyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-13-10-9-12(11-14(13)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNAUNFQAMHASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590361 | |
Record name | tert-Butyl [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
CAS RN |
262433-02-3 | |
Record name | 1,1-Dimethylethyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262433-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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